molecular formula C11H12BrNO B11863691 1-(5-bromo-1H-indol-3-yl)propan-2-ol

1-(5-bromo-1H-indol-3-yl)propan-2-ol

Cat. No.: B11863691
M. Wt: 254.12 g/mol
InChI Key: KGYQXVCKOAUSHD-UHFFFAOYSA-N
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Description

1-(5-bromo-1H-indol-3-yl)propan-2-ol is an organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-1H-indol-3-yl)propan-2-ol typically involves the bromination of indole followed by the introduction of the propanol group. One common method is the bromination of indole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting 5-bromoindole is then subjected to a Grignard reaction with a suitable propanol derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-1H-indol-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-bromo-1H-indol-3-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1H-indol-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The propanol group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

    1-(5-fluoro-1H-indol-3-yl)propan-2-ol: Similar structure with a fluorine atom instead of bromine.

    1-(5-chloro-1H-indol-3-yl)propan-2-ol: Contains a chlorine atom at the 5-position.

    1-(5-methoxy-1H-indol-3-yl)propan-2-ol: Features a methoxy group at the 5-position.

Uniqueness

1-(5-bromo-1H-indol-3-yl)propan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the propanol group provides versatility in chemical modifications, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

1-(5-bromo-1H-indol-3-yl)propan-2-ol

InChI

InChI=1S/C11H12BrNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-7,13-14H,4H2,1H3

InChI Key

KGYQXVCKOAUSHD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)Br)O

Origin of Product

United States

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